molecular formula C8H6O3 B13959429 3-(5-Methylfuran-2-yl)prop-2-ynoic acid CAS No. 77034-21-0

3-(5-Methylfuran-2-yl)prop-2-ynoic acid

Cat. No.: B13959429
CAS No.: 77034-21-0
M. Wt: 150.13 g/mol
InChI Key: DJTIHHSFRKQYHQ-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)prop-2-ynoic acid is a heterocyclic carboxylic acid featuring a 5-methylfuran-2-yl group attached to a propiolic acid (prop-2-ynoic acid) backbone. The compound combines the electron-rich aromatic furan ring with the electron-withdrawing triple bond of the propargyl acid, which confers unique physicochemical properties. The methyl group on the furan enhances lipophilicity, while the triple bond increases acidity compared to saturated or single-bonded analogs .

Properties

CAS No.

77034-21-0

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H6O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-3H,1H3,(H,9,10)

InChI Key

DJTIHHSFRKQYHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C#CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)prop-2-ynoic acid can be achieved through several methods. One common approach involves the use of furan derivatives and alkyne precursors. The reaction typically involves the coupling of 5-methylfuran with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of 3-(5-Methylfuran-2-yl)prop-2-ynoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the alkyne moiety to an alkene or alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Functionalized furan derivatives.

Scientific Research Applications

3-(5-Methylfuran-2-yl)prop-2-ynoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The furan ring and alkyne moiety allow the compound to participate in various biochemical reactions. It can inhibit the activity of certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their differences, and properties:

Compound Name Structure Key Features Properties/Applications
3-(5-Methylfuran-2-yl)prop-2-ynoic acid Furan (5-methyl) + propiolic acid (C≡C-COOH) Triple bond enhances acidity; methyl group increases lipophilicity. Potential applications in nonlinear optics (inferred from chalcone analogs) .
3-(5-Methylfuran-2-yl)propanoic acid (CAS 1456-08-2) Furan (5-methyl) + propanoic acid (C-C-COOH) Single bond reduces acidity; lower reactivity. Used as a building block in organic synthesis .
(5-Methyl-thiophen-2-yl)-propynoic acid (CAS 177575-26-7) Thiophene (5-methyl) + propiolic acid Thiophene’s sulfur atom increases polarizability and stability. Higher thermal stability; potential in electronic materials .
3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid (CAS 773112-39-3) Bromo-substituted furan + propenoic acid (C=C-COOH) Bromine adds steric bulk; double bond less electron-withdrawing than triple. Bromine enables further functionalization (e.g., cross-coupling reactions) .
3-(Oxolan-3-yl)prop-2-ynoic acid (CAS 1343209-77-7) Saturated furan (tetrahydrofuran) + propiolic acid Loss of aromaticity reduces conjugation; increased flexibility. Reduced acidity; potential in prodrug design due to improved solubility .
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid (CAS 773125-91-0) Trifluoromethylphenyl + amino group + propanoic acid Amino group introduces basicity; trifluoromethyl enhances hydrophobicity. Pharmacological applications (e.g., antinociceptive activity inferred from related compounds) .

Electronic and Reactivity Differences

  • Acidity: The triple bond in propiolic acid derivatives (e.g., 3-(5-methylfuran-2-yl)prop-2-ynoic acid) increases acidity compared to propanoic acid analogs (pKa ~2-3 vs. ~4-5) due to stronger electron withdrawal .
  • Aromatic vs. Saturated Rings : Aromatic furans (as in the target compound) exhibit conjugation-enhanced stability, while saturated analogs (e.g., oxolan derivatives) lack this benefit, reducing their reactivity in electrophilic substitutions .
  • Heteroatom Effects : Thiophene analogs (e.g., CAS 177575-26-7) show higher polarizability and thermal stability compared to furan derivatives, making them suitable for high-temperature applications .

Biological Activity

3-(5-Methylfuran-2-yl)prop-2-ynoic acid is a compound of interest due to its unique structural features and potential biological activities. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological potential.

Chemical Structure and Properties

The compound 3-(5-Methylfuran-2-yl)prop-2-ynoic acid consists of a furan ring fused with a propynoic acid moiety. Its molecular formula is C8H8O2C_8H_8O_2, which contributes to its reactivity and interaction with biological systems. The presence of the furan ring is significant as compounds containing this heterocyclic structure are known for diverse biological activities, including anti-inflammatory and anticancer properties.

1. Anti-inflammatory Effects

Research indicates that compounds with furan structures can exhibit anti-inflammatory properties . For instance, certain furan-containing compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell lines, including RAW264.7 macrophages . This suggests that 3-(5-Methylfuran-2-yl)prop-2-ynoic acid may similarly modulate inflammatory responses.

2. Antitumor Activity

Preliminary studies have indicated that derivatives of furan compounds can possess antitumor activity . For example, certain furan-based molecules have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms of action for 3-(5-Methylfuran-2-yl)prop-2-ynoic acid remain to be fully elucidated but may involve similar pathways.

Data Summary

The following table summarizes key findings related to the biological activity of 3-(5-Methylfuran-2-yl)prop-2-ynoic acid and related compounds:

Compound Activity Mechanism
3-(5-Methylfuran-2-yl)prop-2-ynoic acidPotential anti-inflammatoryInhibition of TNF-α, IL-1β, IL-6 production in macrophages
4-(Methoxycarbonyl)-5-methylfuranAnti-inflammatoryModulates NF-kB signaling pathway
5-MethylfuranCytotoxicity against cancer cellsInduces apoptosis in tumor models

Case Study 1: Inhibition of Inflammatory Cytokines

A study conducted on RAW264.7 macrophages treated with various furan derivatives showed significant inhibition of inflammatory markers when exposed to lipopolysaccharide (LPS). The results indicated that the presence of the furan moiety was crucial for the observed anti-inflammatory effects, suggesting that 3-(5-Methylfuran-2-yl)prop-2-ynoic acid may also exhibit similar properties .

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